4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester
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Overview
Description
4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester: is an organoboron compound with the molecular formula C16H25BO3 and a molecular weight of 276.18 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester typically involves the reaction of 4,5-dimethyl-2-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the boronic ester.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl or substituted alkene, depending on the halide used.
Hydrolysis: The major product is 4,5-dimethyl-2-ethoxyphenylboronic acid.
Scientific Research Applications
4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester has diverse applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as polymers and electronic materials.
Medicinal Chemistry: It is used in the development of boron-containing drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid, pinacol ester
- 2,4-Dimethoxypyrimidine-5-boronic acid, pinacol ester
- 4-Methoxyphenylboronic acid, pinacol ester
Comparison: 4,5-Dimethyl-2-ethoxyphenylboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-(2-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-8-18-14-10-12(3)11(2)9-13(14)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTBOHNIPAEDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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